molecular formula C15H22N2O3 B3235554 [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester CAS No. 1354019-52-5

[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B3235554
CAS No.: 1354019-52-5
M. Wt: 278.35 g/mol
InChI Key: MKKLGXKQIBLBPW-CQSZACIVSA-N
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Description

[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a hydroxyethyl group, and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of [®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group and the carbamic acid benzyl ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the piperidine ring can produce various piperidine derivatives.

Scientific Research Applications

[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group and the carbamic acid benzyl ester moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can be compared with other piperidine derivatives and carbamic acid esters:

    Piperidine Derivatives: Compounds like piperidine, piperidinone, and N-substituted piperidines share structural similarities but differ in their functional groups and reactivity.

    Carbamic Acid Esters: Compounds such as tert-butyl carbamate and ethyl carbamate have similar ester functionalities but differ in their alkyl groups and overall structure.

The uniqueness of [®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLGXKQIBLBPW-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139211
Record name Carbamic acid, N-[(3R)-1-(2-hydroxyethyl)-3-piperidinyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354019-52-5
Record name Carbamic acid, N-[(3R)-1-(2-hydroxyethyl)-3-piperidinyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354019-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-(2-hydroxyethyl)-3-piperidinyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
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